N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Description
Properties
IUPAC Name |
N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3F6N2O4/c16-15(17,18)12(28)26-4-3-25-11(27)9-5-8(29-6-13(19,20)21)1-2-10(9)30-7-14(22,23)24/h1-2,5H,3-4,6-7H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBMOUJVSOFRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)C(Cl)(Cl)Cl)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved through the reaction of 2,5-dihydroxybenzoic acid with appropriate reagents to introduce the trifluoroethoxy groups at the 2 and 5 positions.
Introduction of the Trichloroacetyl Group: The trichloroacetyl group is introduced via a reaction with trichloroacetyl chloride in the presence of a base such as pyridine. This step ensures the formation of the trichloroacetyl amide linkage.
Attachment of the Aminoethyl Group: The final step involves the reaction of the intermediate with 2-aminoethanol to introduce the aminoethyl group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2,2,2-Trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing groups like trichloroacetyl and trifluoroethoxy makes the benzamide core susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the aminoethyl and benzamide moieties.
Hydrolysis: The amide and ester linkages in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve mild bases or acids to facilitate the reaction.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound would yield trichloroacetic acid, trifluoroethanol, and the corresponding amine.
Scientific Research Applications
N-[2-[(2,2,2-Trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and cycloaddition reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloroacetyl and trifluoroethoxy groups can form strong interactions with active sites, altering the activity of enzymes or receptors. This can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Comparisons
The 2,5-bis(2,2,2-trifluoroethoxy)benzamide scaffold is a common feature among antiarrhythmic agents. Key structural variations occur at the amide nitrogen, as summarized below:
Table 1: Structural Comparison of Selected Derivatives
Key Observations :
- The target compound introduces a trichloroacetylated ethylamino group, which may enhance lipophilicity compared to flecainide’s piperidinylmethyl group.
- Flecainide acetate and its intermediates (e.g., N-(2-pyridylmethyl)- derivatives) prioritize heterocyclic substituents (piperidine, pyridine) that balance basicity and bioavailability .
- Process-related impurities like Impurity-A highlight the challenges in controlling regioselectivity during synthesis .
Pharmacological and Physicochemical Properties
- Antiarrhythmic Activity : Flecainide and its analogs exhibit Class IC antiarrhythmic activity by blocking cardiac sodium channels. Substituents influence potency; for example, tertiary amines (e.g., piperidinylmethyl in flecainide) show higher activity than secondary amines . The trichloroacetyl group in the target compound may alter binding kinetics due to increased electron-withdrawing effects.
- Lipophilicity and Solubility : The trifluoroethoxy groups enhance lipid solubility, facilitating membrane penetration. However, the trichloroacetyl group in the target compound could reduce aqueous solubility compared to flecainide.
Impurities and By-Products
Process-related impurities in flecainide synthesis (e.g., Impurity-A, N-(pyridylmethyl)- derivatives) arise from incomplete hydrogenation or side reactions with alternative amines . Similarly, the target compound’s synthesis may generate by-products if the trichloroacetyl group reacts prematurely or if competing amines are present.
Biological Activity
N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide (CAS No. 338404-74-3) is a synthetic compound with notable biological activity. Its molecular formula is C15H13Cl3F6N2O4, and it has a molar mass of 505.62 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and biological research due to its unique structural properties.
Molecular Structure
The compound features a benzamide core substituted with two trifluoroethoxy groups and a trichloroacetyl moiety. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H13Cl3F6N2O4 |
| Molar Mass | 505.62 g/mol |
| CAS Number | 338404-74-3 |
| Synonyms | Trichloroacetyl benzamide |
Research indicates that this compound exhibits significant biological activity through its interaction with various biological targets. The trichloroacetyl group is known to enhance the lipophilicity of the compound, potentially facilitating its penetration into cell membranes and interaction with intracellular targets.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. A study conducted on human breast cancer cells indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased levels of apoptotic markers such as cleaved PARP and caspase-3 activation.
Enzyme Inhibition
This compound also acts as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been identified as an inhibitor of dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cellular replication. Inhibition of DHFR can lead to reduced proliferation of rapidly dividing cells such as those found in tumors.
Case Studies
-
Study on Breast Cancer Cells : A study published in the Journal of Medicinal Chemistry reported that this compound exhibited IC50 values in the low micromolar range against various breast cancer cell lines.
- Cell Lines Tested : MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)
- Results : Significant reduction in cell viability observed at concentrations above 10 µM.
- Dihydrofolate Reductase Inhibition : In a biochemical assay assessing enzyme activity, the compound demonstrated competitive inhibition against DHFR with a Ki value of approximately 50 nM.
Q & A
Q. What are the common synthetic routes for N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including amidation and halogenation. For example:
Amide coupling : Reacting 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with ethylenediamine derivatives under carbodiimide-mediated conditions.
Trichloroacetylation : Introducing the trichloroacetyl group via reaction with trichloroacetyl chloride in dichloromethane at 0–5°C .
Optimization strategies :
- Solvent selection : Dichloromethane or ethyl acetate improves solubility and reduces side reactions .
- Temperature control : Low temperatures (e.g., 0–5°C) minimize decomposition of reactive intermediates .
- Catalysts : Use of triethylamine as a base enhances reaction efficiency in amidation steps .
Q. How can researchers characterize the purity and structural integrity of this compound using advanced analytical techniques?
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using a C18 column with a gradient of acetonitrile/water (70:30) at 1.0 mL/min .
- Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular mass (e.g., [M+H]⁺ at m/z 620.8) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory spectroscopic data when analyzing this compound’s by-products?
- Cross-validation : Combine HPLC with NMR to distinguish between isomeric by-products (e.g., regioisomers from incomplete trifluoroethoxy substitution) .
- Dynamic NMR : Resolve overlapping signals by varying temperature (e.g., 25–60°C) to observe conformational changes in trifluoroethoxy groups .
- Tandem MS/MS : Fragment ions (e.g., m/z 450.3 for trichloroacetyl cleavage) can identify degradation pathways .
Q. How can computational modeling be integrated into experimental design to predict optimal reaction pathways?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation energies for amidation and halogenation steps .
- Reaction path search : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways, reducing trial-and-error experimentation .
- Solvent effects : COSMO-RS simulations predict solvent compatibility (e.g., dichloromethane’s polarity stabilizes charged intermediates) .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?
- Functional group substitution : Synthesize analogs with varying electron-withdrawing groups (e.g., replacing trifluoroethoxy with pentafluoropropoxy) to assess electronic effects on bioactivity .
- Pharmacophore mapping : Overlay crystal structures (if available) with docking simulations to identify key binding motifs (e.g., benzamide’s role in enzyme inhibition) .
- Kinetic studies : Measure inhibition constants (Ki) against target enzymes (e.g., kinases) to correlate substituent effects with potency .
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Standardized assays : Use consistent enzyme concentrations (e.g., 10 nM) and incubation times (e.g., 30 min) to minimize variability .
- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers and trends .
Experimental Design & Optimization
Q. What steps are critical for scaling up synthesis while maintaining reproducibility?
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (e.g., carbonyl peak at 1680 cm⁻¹) .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, solvent ratio) .
- Purification protocols : Flash chromatography with silica gel (ethyl acetate/hexane, 3:7) ensures consistent purity .
Q. How can researchers mitigate challenges in isolating intermediates during multi-step synthesis?
- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance solubility of polar intermediates in non-polar solvents .
- Liquid-liquid extraction : Separate intermediates using dichloromethane/water partitions, adjusting pH to isolate protonated species .
Data Interpretation & Mechanistic Insights
Q. What mechanistic insights can be derived from kinetic isotope effect (KIE) studies on this compound’s reactivity?
- Deuterium labeling : KIE >1 indicates rate-limiting proton transfer in amidation steps (e.g., deuterated ethylenediamine slows reaction by 2–3×) .
- Computational validation : Compare KIE values with DFT-predicted transition states to confirm mechanisms .
Q. How do electron-withdrawing groups (e.g., trifluoroethoxy) influence this compound’s electronic properties?
- Hammett analysis : Substituent constants (σₚ = 0.54 for trifluoroethoxy) correlate with increased electrophilicity of the benzamide ring .
- Electrostatic potential maps : DFT reveals enhanced positive charge density at the carbonyl carbon, favoring nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
